molecular formula C16H16N4S2 B2486024 1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine CAS No. 2380178-94-7

1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine

Cat. No.: B2486024
CAS No.: 2380178-94-7
M. Wt: 328.45
InChI Key: NGTWPXOVLVAGBM-UHFFFAOYSA-N
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Description

1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines thieno[2,3-d]pyrimidine and thieno[3,2-c]pyridine moieties, making it a valuable candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine typically involves multi-step reactions starting from readily available thiophene derivatives. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often include heating and the use of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is being optimized to ensure high yields and purity of the final product. Green chemistry approaches, such as the use of cage-like amines in one-pot reactions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, DMF-DMA, potassium carbonate, and various nucleophiles. Reaction conditions often involve heating, refluxing, and the use of solvents like ethanol or xylene .

Major Products

The major products formed from these reactions include various thieno[2,3-d]pyrimidine and thieno[3,2-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-{thieno[2,3-d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine apart is its combination of two distinct heterocyclic systems, which enhances its versatility and potential for various applications. Its unique structure allows for more diverse interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S2/c1-4-19(7-11-2-5-21-14(1)11)12-8-20(9-12)15-13-3-6-22-16(13)18-10-17-15/h2-3,5-6,10,12H,1,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTWPXOVLVAGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C4=C5C=CSC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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